![molecular formula C25H18O B14192828 3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one CAS No. 923037-25-6](/img/structure/B14192828.png)
3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one is a chalcone derivative known for its unique structural and photophysical properties. Chalcones are a class of compounds with strong electron donor-acceptor interactions, making them of significant interest in various fields such as organic electronics, photonics, and medicinal chemistry .
Preparation Methods
The synthesis of 3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents like halogens or nitro groups.
Scientific Research Applications
3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound exhibits strong electron donor-acceptor interactions, leading to intramolecular charge transfer (ICT). This ICT state is influenced by solvent polarity and temperature, affecting the compound’s photophysical properties . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one can be compared with other chalcone derivatives such as:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(Naphthalen-1-yl)prop-2-en-1-one: This compound also exhibits strong electron donor-acceptor interactions but has different substituents affecting its photophysical properties.
5-(4-Fluorophenyl)-3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole: This pyrazole derivative has similar structural features but different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of structural features and photophysical properties, making it a versatile compound for various applications.
Properties
CAS No. |
923037-25-6 |
|---|---|
Molecular Formula |
C25H18O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-naphthalen-1-ylphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H18O/c26-25(22-8-2-1-3-9-22)18-15-19-13-16-21(17-14-19)24-12-6-10-20-7-4-5-11-23(20)24/h1-18H |
InChI Key |
JSXCDOKOJFZUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



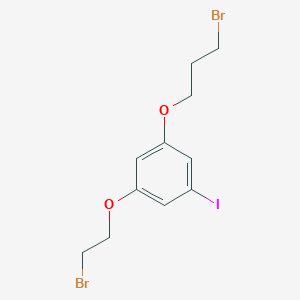
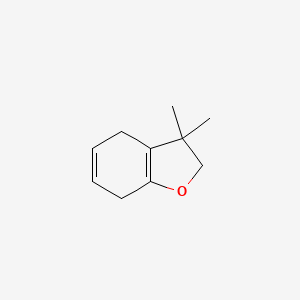
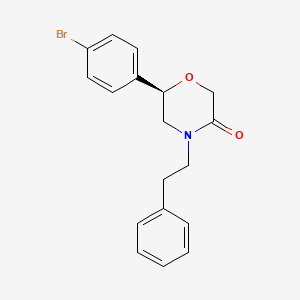
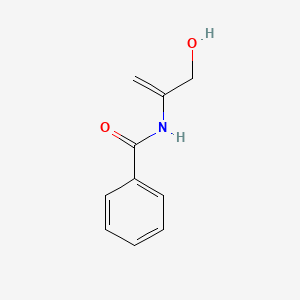
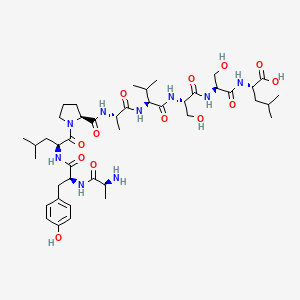


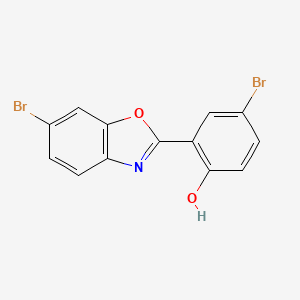
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)
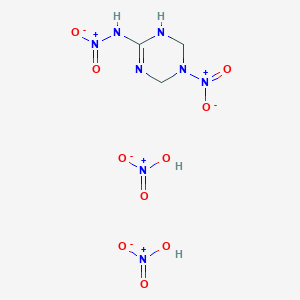
![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
